molecular formula C8H13N3O2 B13169018 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B13169018
M. Wt: 183.21 g/mol
InChI Key: JHUGQAVXQZPQSX-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1,3-diazaspiro[44]nonane-2,4-dione is a spiro compound characterized by a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the cyclization of di[aryl(hetaryl)methyl] malonic acids. This process is promoted by phosphorus pentoxide (P2O5), which facilitates the cyclization step . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its specific functional groups and the resulting chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

9-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C8H13N3O2/c9-4-5-2-1-3-8(5)6(12)10-7(13)11-8/h5H,1-4,9H2,(H2,10,11,12,13)

InChI Key

JHUGQAVXQZPQSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)C(=O)NC(=O)N2)CN

Origin of Product

United States

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